molecular formula C21H23N5O4S2 B4327127 2-{[6-AMINO-4-OXO-1-(2-PHENYLETHYL)-14-DIHYDROPYRIMIDIN-2-YL]SULFANYL}-N-(4-SULFAMOYLPHENYL)PROPANAMIDE

2-{[6-AMINO-4-OXO-1-(2-PHENYLETHYL)-14-DIHYDROPYRIMIDIN-2-YL]SULFANYL}-N-(4-SULFAMOYLPHENYL)PROPANAMIDE

Cat. No.: B4327127
M. Wt: 473.6 g/mol
InChI Key: MNEYEMPXNAVQQT-UHFFFAOYSA-N
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Description

2-{[6-AMINO-4-OXO-1-(2-PHENYLETHYL)-14-DIHYDROPYRIMIDIN-2-YL]SULFANYL}-N-(4-SULFAMOYLPHENYL)PROPANAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a dihydropyrimidinylthio group and an aminosulfonylphenyl group, making it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-AMINO-4-OXO-1-(2-PHENYLETHYL)-14-DIHYDROPYRIMIDIN-2-YL]SULFANYL}-N-(4-SULFAMOYLPHENYL)PROPANAMIDE involves multiple steps, including the formation of the dihydropyrimidinylthio core and the subsequent attachment of the aminosulfonylphenyl group. Common synthetic routes include:

    Formation of the Dihydropyrimidinylthio Core: This step typically involves the reaction of a suitable precursor with thiourea under acidic or basic conditions to form the dihydropyrimidinylthio intermediate.

    Attachment of the Aminosulfonylphenyl Group: The intermediate is then reacted with a sulfonyl chloride derivative in the presence of a base such as triethylamine to form the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-{[6-AMINO-4-OXO-1-(2-PHENYLETHYL)-14-DIHYDROPYRIMIDIN-2-YL]SULFANYL}-N-(4-SULFAMOYLPHENYL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aminosulfonyl group can be replaced with other functional groups using suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[6-AMINO-4-OXO-1-(2-PHENYLETHYL)-14-DIHYDROPYRIMIDIN-2-YL]SULFANYL}-N-(4-SULFAMOYLPHENYL)PROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{[6-AMINO-4-OXO-1-(2-PHENYLETHYL)-14-DIHYDROPYRIMIDIN-2-YL]SULFANYL}-N-(4-SULFAMOYLPHENYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[6-AMINO-4-OXO-1-(2-PHENYLETHYL)-14-DIHYDROPYRIMIDIN-2-YL]SULFANYL}-N-(4-SULFAMOYLPHENYL)PROPANAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its aminosulfonylphenyl group, in particular, provides additional sites for chemical modification and interaction with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

2-[6-amino-4-oxo-1-(2-phenylethyl)pyrimidin-2-yl]sulfanyl-N-(4-sulfamoylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O4S2/c1-14(20(28)24-16-7-9-17(10-8-16)32(23,29)30)31-21-25-19(27)13-18(22)26(21)12-11-15-5-3-2-4-6-15/h2-10,13-14H,11-12,22H2,1H3,(H,24,28)(H2,23,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNEYEMPXNAVQQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)SC2=NC(=O)C=C(N2CCC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[6-AMINO-4-OXO-1-(2-PHENYLETHYL)-14-DIHYDROPYRIMIDIN-2-YL]SULFANYL}-N-(4-SULFAMOYLPHENYL)PROPANAMIDE
Reactant of Route 2
Reactant of Route 2
2-{[6-AMINO-4-OXO-1-(2-PHENYLETHYL)-14-DIHYDROPYRIMIDIN-2-YL]SULFANYL}-N-(4-SULFAMOYLPHENYL)PROPANAMIDE
Reactant of Route 3
2-{[6-AMINO-4-OXO-1-(2-PHENYLETHYL)-14-DIHYDROPYRIMIDIN-2-YL]SULFANYL}-N-(4-SULFAMOYLPHENYL)PROPANAMIDE
Reactant of Route 4
2-{[6-AMINO-4-OXO-1-(2-PHENYLETHYL)-14-DIHYDROPYRIMIDIN-2-YL]SULFANYL}-N-(4-SULFAMOYLPHENYL)PROPANAMIDE
Reactant of Route 5
2-{[6-AMINO-4-OXO-1-(2-PHENYLETHYL)-14-DIHYDROPYRIMIDIN-2-YL]SULFANYL}-N-(4-SULFAMOYLPHENYL)PROPANAMIDE
Reactant of Route 6
2-{[6-AMINO-4-OXO-1-(2-PHENYLETHYL)-14-DIHYDROPYRIMIDIN-2-YL]SULFANYL}-N-(4-SULFAMOYLPHENYL)PROPANAMIDE

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